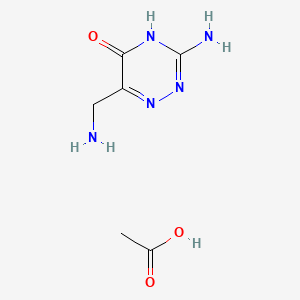

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKDLWWZLKCGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C1=NN=C(NC1=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735278 |

Source

|

| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-80-7 |

Source

|

| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate is a heterocyclic organic compound belonging to the diverse and pharmacologically significant 1,2,4-triazine class. While the broader family of 1,2,4-triazine derivatives has been extensively explored for applications in medicinal chemistry, including as anticancer and antimicrobial agents, specific and detailed technical information regarding the acetate salt of this particular molecule remains limited in publicly accessible scientific literature and patent databases. This guide synthesizes the available information on related compounds to provide a foundational understanding of its likely chemical properties, potential synthetic routes, and prospective applications, while also highlighting the current knowledge gaps that present opportunities for future research.

Introduction: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The presence of three nitrogen atoms in the six-membered ring imparts unique electronic properties that facilitate interactions with various biological targets. Derivatives of 1,2,4-triazin-5-one, in particular, have been investigated for their potential as inhibitors of various enzymes and receptors, underpinning their development as therapeutic agents.[1][2] The core structure of the target compound, featuring an amino group, an aminomethyl substituent, and a carbonyl function, suggests a molecule with multiple points for hydrogen bonding and potential for salt formation, influencing its solubility and pharmacokinetic profile.

Molecular Structure and Basic Properties

The fundamental properties of this compound are derived from its constituent parts: the parent triazinone and the acetate counter-ion.

| Property | Value | Source |

| CAS Number | 1353100-80-7 | [3] |

| Molecular Formula | C6H11N5O3 | [3] |

| Molecular Weight | 201.18 g/mol | [3] |

| Canonical SMILES | CC(=O)O.C1(=NN=C(N1)CN)N | N/A |

The structure, depicted in Figure 1, reveals a primary amino group at the 3-position, an aminomethyl group at the 6-position, and a ketone at the 5-position of the 1,2,4-triazine ring. The presence of two basic amino groups allows for the formation of salts, in this case, with acetic acid. This salt formation is a common strategy in drug development to improve the solubility and handling of a compound.

Figure 1: Chemical structure of the parent molecule.

Synthesis and Reactivity

General Synthetic Strategies for 1,2,4-Triazin-5-ones

A generalized synthetic workflow is proposed in Figure 2.

Figure 2: A plausible synthetic pathway.

This proposed pathway involves the initial condensation of a suitable α-keto acid with semicarbazide, followed by cyclization to form the triazinone ring. Subsequent deprotection of the aminomethyl group would yield the free base, which can then be treated with acetic acid to form the final acetate salt. The choice of protecting group for the aminomethyl function would be critical to ensure compatibility with the reaction conditions of the condensation and cyclization steps.

Reactivity Profile

The reactivity of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is dictated by its functional groups:

-

Amino Groups: The primary amino groups at the 3-position and on the methyl substituent are nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.

-

Triazine Ring: The triazine ring itself can undergo various transformations, although it is generally more stable than its 1,2,3-triazine isomer. The electron-withdrawing nature of the carbonyl group and the nitrogen atoms can influence the reactivity of the ring C-H bonds.

-

Carbonyl Group: The ketone at the 5-position can potentially undergo reactions typical of carbonyls, though its reactivity might be modulated by the adjacent nitrogen atoms.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. Although specific spectral data for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (CH₂), the protons of the two amino groups (NH₂), and the methyl protons of the acetate counter-ion. The chemical shifts of the NH protons would be sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon, the carbons of the triazine ring, the aminomethyl carbon, and the carbons of the acetate ion.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the triazinone carbonyl and the acetate, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the parent cation. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of and quantifying 1,2,4-triazine derivatives.[5] A reversed-phase HPLC method would likely be suitable for the analysis of this polar compound.

Table 2: Proposed HPLC Method Parameters

| Parameter | Suggested Conditions | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column suitable for polar analytes. |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | The acidic mobile phase will ensure the analyte is in its protonated form, leading to better peak shape. A gradient elution may be necessary. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~254 nm | The triazine ring is expected to have a UV chromophore. |

| Injection Volume | 10 µL | A typical injection volume. |

Potential Applications in Drug Development

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] Derivatives have shown a wide array of pharmacological activities, including:

-

Anticancer Activity: Many 1,2,4-triazine derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The triazine nucleus is a component of several compounds with antibacterial and antifungal properties.

-

Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes, such as kinases or proteases, where the amino and carbonyl groups can form key hydrogen bond interactions.[2]

The presence of the aminomethyl group provides a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound represents an intriguing yet undercharacterized member of the 1,2,4-triazine family. Based on the known properties of related compounds, it holds potential as a building block in drug discovery programs. However, a significant lack of publicly available, specific experimental data hinders its immediate application.

Future research should focus on:

-

Development and publication of a robust and scalable synthetic route.

-

Full analytical characterization , including NMR, IR, and mass spectrometry, to establish a definitive reference for this compound.

-

Determination of key physicochemical properties such as solubility in various pharmaceutically relevant solvents and its pKa values.

-

Screening for biological activity in a variety of assays to identify potential therapeutic applications.

The elucidation of these fundamental properties will be crucial for unlocking the full potential of this compound and paving the way for its use in the development of new therapeutic agents.

References

Sources

- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

A Technical Guide to the Structural Elucidation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate

Introduction

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, a heterocyclic compound of interest in medicinal chemistry, notably as a potential intermediate in the synthesis of compounds like Alogliptin.[1][2] The presence of multiple nitrogen atoms, tautomeric possibilities, and a salt form presents a compelling challenge that necessitates a multi-technique, synergistic approach.

This document is structured to guide researchers, analytical scientists, and drug development professionals through a logical workflow. It moves from foundational physicochemical assessments to sophisticated 2D NMR experiments and definitive crystallographic analysis. Each section explains the causality behind the chosen technique, provides field-proven protocols, and details the interpretation of the resulting data, ensuring a self-validating system of structural proof.

Chapter 1: Foundational Analysis & Physicochemical Characterization

Before engaging advanced spectroscopic techniques, foundational analysis provides crucial data on purity, empirical formula, and sample handling characteristics.

Elemental Analysis

Expertise & Experience: Elemental analysis (CHN) is the first quantitative check to see if the synthesized compound's elemental composition matches the theoretical values for the expected molecular formula (C₄H₇N₅O • C₂H₄O₂). A significant deviation (>0.4%) would immediately signal the presence of impurities, residual solvents, or an incorrect structural assignment.

Protocol: Combustion Analysis for CHN Content

-

Ensure the sample is meticulously dried under a high vacuum for at least 24 hours to remove residual solvents like water or ethanol.

-

Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

-

The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen.

-

The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Compare the experimental weight percentages of C, H, and N to the theoretical values.

Physicochemical Properties

A compound's melting point and solubility are vital parameters for assessing purity and planning subsequent experiments. For instance, knowing the solubility is critical for preparing NMR samples and developing crystallization methods.[3]

| Property | Description | Expected Observation |

| Appearance | Visual inspection of the solid material. | White to off-white crystalline powder.[3] |

| Melting Point | Temperature range over which the solid melts. | A sharp melting point (e.g., within a 1-2°C range) suggests high purity. A broad range indicates impurities. The literature suggests a melting point of approximately 230°C.[3] |

| Solubility | Qualitative assessment in various solvents. | Good solubility in water is expected due to the salt form.[3] It is also expected to be soluble in polar protic solvents like DMSO and methanol, which are common for NMR analysis. |

Chapter 2: Mass Spectrometry - Molecular Mass and Formula Determination

Mass spectrometry (MS) provides the molecular weight of the target molecule and, with high resolution, its elemental formula. This is a pivotal step in confirming the core structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is chosen over standard-resolution MS because it can measure mass to four or five decimal places.[4][5] This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other molecules with the same nominal mass.[6] For a polar, pre-charged molecule like this acetate salt, Electrospray Ionization (ESI) is the ideal technique, as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the parent ion.[7]

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.[8]

-

Ionization Mode: Analyze the sample in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺, where M is the free base 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

-

Data Acquisition: Acquire the full scan spectrum. The high resolving power of an Orbitrap or FT-ICR instrument is recommended.[9]

-

Data Analysis: Determine the experimental m/z of the most abundant ion. Use the instrument's software to calculate the elemental formula that best fits this exact mass, with a mass error tolerance of < 5 ppm.

Expected Data and Interpretation

The primary ion of interest is the protonated free base. The acetate counter-ion will not be observed covalently bound in the gas phase.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₄H₈N₅O]⁺ | 142.0723 |

Confirmation of the molecular formula [C₄H₇N₅O] provides a high level of confidence in the overall atomic composition before proceeding to NMR, which will elucidate the specific connectivity.[4]

Chapter 3: Vibrational Spectroscopy - Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR

Expertise & Experience: ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[10][11] The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds (e.g., C=O, N-H, C=N).[12][13] This allows for quick confirmation of key structural features.

Protocol: ATR-FTIR Spectroscopy

-

Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide).[14]

-

Place a small amount of the powdered sample onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[10]

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Process the spectrum (e.g., baseline correction, ATR correction) using the instrument software.[13]

Expected Data and Interpretation

The spectrum of this compound will show a combination of vibrations from the triazinone core and the acetate counter-ion.[15][16]

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |

| 3400-3200 | N-H Stretch | Primary amine (-NH₂) and secondary amine (-NH-) groups. |

| 3200-2800 | C-H Stretch | Aliphatic -CH₂- group. |

| ~1700 | C=O Stretch | Carbonyl group in the triazinone ring. |

| ~1650 | N-H Bend | Bending vibration of the amine groups. |

| 1600-1550 | C=N Stretch | Imine bonds within the triazinone ring. |

| ~1580 & ~1400 | C=O Stretch (asymmetric & symmetric) | Carboxylate group of the acetate counter-ion. |

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[17][18] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[19][20]

Workflow for NMR-Based Structure Elucidation

The following diagram outlines the logical workflow for using a combination of NMR experiments to solve the structure.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocols

Protocol: General NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.[21]

-

Process the data (Fourier transform, phase correction, baseline correction) using appropriate software.

Data Interpretation and Assignment

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

-

-CH₂- (aminomethyl): A singlet around 3.5-4.0 ppm.

-

-NH₂ (amino group): A broad singlet. Its chemical shift can vary.

-

-NH- (ring): A broad singlet.

-

CH₃ (acetate): A sharp singlet around 1.9 ppm.

¹³C NMR and DEPT-135: These experiments identify the number of unique carbon environments and classify them.

-

C=O (carbonyl): A signal in the 160-170 ppm range.

-

C=N (ring carbons): Two signals in the 145-155 ppm range.

-

-CH₂- (aminomethyl): A signal around 40-50 ppm. This peak will be negative in a DEPT-135 spectrum.

-

CH₃ (acetate): A signal around 21 ppm. This will be positive in a DEPT-135 spectrum.

-

C=O (acetate): A signal around 170-175 ppm.

2D NMR - Connecting the Pieces: 2D NMR is essential for assembling the molecular fragments.[22][23]

-

¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, it would primarily confirm if there were any protons coupled to the -CH₂- group, which is not expected.[24]

-

¹H-¹³C HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It definitively links the proton assignments to the carbon assignments (e.g., the -CH₂- proton signal to the -CH₂- carbon signal).[23]

-

¹H-¹³C HMBC: This is the key experiment for determining the overall carbon skeleton.[25][26] It shows correlations between protons and carbons that are 2 or 3 bonds away. These "long-range" correlations are used to piece the structure together.[27]

The following diagram illustrates the critical HMBC correlations that would confirm the structure of the triazinone core and the position of the substituents.

Caption: Key 2- and 3-bond HMBC correlations for structural proof.

Chapter 5: Definitive Structure Confirmation - Single Crystal X-Ray Diffraction

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction (SC-XRD) is considered the "gold standard" for absolute and unambiguous structure determination in the solid state.[28][29]

The Power of Crystallography

Expertise & Experience: SC-XRD provides a three-dimensional map of electron density within a single crystal.[30] This map is used to determine the precise location of every atom, confirming not only the connectivity but also providing accurate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[31] It is the only technique that can provide the absolute structure without ambiguity.[28]

Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents (e.g., water, ethanol, isopropanol) and techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on the diffractometer.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions to achieve the best fit between the calculated and observed diffraction data.

The final output is an atomic model of the molecule, providing definitive proof of the structure.[32]

Conclusion

The structural elucidation of this compound is a systematic process that builds a pyramid of evidence. It begins with foundational techniques like elemental analysis and mass spectrometry to confirm the molecular formula. Vibrational spectroscopy (FTIR) then verifies the presence of key functional groups. The core of the elucidation is a suite of 1D and 2D NMR experiments, which meticulously map the atomic connectivity and piece together the molecular puzzle. Finally, single-crystal X-ray diffraction can provide the ultimate, definitive proof of the three-dimensional structure. By integrating the data from each of these techniques, researchers and drug development professionals can establish the structure of this important heterocyclic compound with the highest degree of scientific confidence.

References

-

Spectroscopic investigation and hydrogen-bonding analysis of triazinones. PubMed. Available at: [Link]

- Synthesis method of Alogliptin intermediate. Google Patents.

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. Available at: [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Advanced 2D NMR Techniques Guide. Scribd. Available at: [Link]

- Process for the preparation of alogliptin. Google Patents.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

-

The FTIR spectra of volatile decomposition products for compounds 1-5... ResearchGate. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. SlideShare. Available at: [Link]

-

2D-‐NMR Techniques for the Research Organic Chemist. Denmark Group. Available at: [Link]

-

Organic Structures from 2D NMR Spectra. Wiley Analytical Science. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central. Available at: [Link]

-

Synthesis and characterization of derivatives of triazinone. ResearchGate. Available at: [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Semantic Scholar. Available at: [Link]

-

Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available at: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

-

synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. Latvian Institute of Organic Synthesis. Available at: [Link]

-

4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. PubChem. Available at: [Link]

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

-

Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Available at: [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

-

Structure Elucidation by NMR. ETH Zurich. Available at: [Link]

-

The Application of High-Resolution Mass Spectrometry for the Analysis. University of Massachusetts Boston. Available at: [Link]

-

High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

-

Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. Available at: [Link]

-

(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications. Available at: [Link]

-

1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. NIST WebBook. Available at: [Link]

-

Chapter 3 – Structural characterization of triazines. Tesis Doctorals en Xarxa. Available at: [Link]

-

3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. ChemBK. Available at: [Link]

-

Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. Available at: [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. ResearchGate. Available at: [Link]

-

6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | C7H12N4OS | CID 676486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. Spectroscopic investigation and hydrogen-bonding analysis of triazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 18. researchgate.net [researchgate.net]

- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 20. emerypharma.com [emerypharma.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. m.youtube.com [m.youtube.com]

- 23. scribd.com [scribd.com]

- 24. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 26. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. rigaku.com [rigaku.com]

- 29. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 30. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 31. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study | MDPI [mdpi.com]

Navigating the Frontier: A Technical Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate

Abstract

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (CAS No. 1353100-80-7) represents a novel chemical entity with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on the structural characteristics of the 1,2,4-triazine core. We will explore potential mechanisms of action and propose detailed experimental protocols for its investigation, offering a foundational framework for researchers and drug development professionals. This document is intended to serve as a catalyst for further scientific inquiry into this promising, yet under-documented, molecule.

Introduction: The 1,2,4-Triazine Scaffold and Its Therapeutic Potential

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating this heterocyclic motif have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties. The nitrogen-rich structure of the triazine core allows for a multitude of hydrogen bonding interactions and serves as a versatile template for the design of targeted therapeutics. The subject of this guide, this compound, is a functionalized triazinone that warrants investigation for its potential as a novel therapeutic agent. Its unique combination of an amino group, an aminomethyl substituent, and a carbonyl function on the triazine ring suggests a complex and potentially potent pharmacological profile.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, the following properties have been identified:

| Property | Value | Source |

| CAS Number | 1353100-80-7 | |

| Molecular Formula | C6H11N5O3 | |

| Molecular Weight | 201.18 g/mol | |

| IUPAC Name | 3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;acetic acid | |

| Canonical SMILES | CC(=O)O.C1=C(NC(=O)N=N1)CN.N | |

| Physical State | Solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

The acetate salt form of this compound suggests improved solubility and stability, which are advantageous for pharmaceutical formulations. The presence of multiple hydrogen bond donors and acceptors in its structure indicates a high potential for interaction with biological macromolecules.

Synthesis and Purification: A Proposed Methodology

While specific synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established 1,2,4-triazine chemistry. The following multi-step protocol outlines a potential approach for its laboratory-scale synthesis and purification.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Synthesis of the 1,2,4-Triazin-5(4H)-one Core:

-

Rationale: The initial step involves the construction of the heterocyclic ring. A common method is the condensation of a substituted thiosemicarbazide with an α-keto acid. The choice of starting materials will determine the initial substitution pattern on the triazine ring.

-

Procedure:

-

Dissolve the chosen thiosemicarbazide derivative in a suitable solvent, such as ethanol.

-

Add an equimolar amount of the α-keto acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude triazinone product by filtration.

-

-

-

Introduction of the Aminomethyl Group:

-

Rationale: This step involves the functionalization of the triazine core at the 6-position. This can be achieved through a multi-step process, potentially involving an initial halogenation followed by a nucleophilic substitution with an aminomethyl equivalent.

-

Procedure:

-

The triazinone intermediate is first halogenated at the 6-position using a suitable reagent (e.g., N-bromosuccinimide).

-

The resulting 6-halo-triazinone is then reacted with a source of the aminomethyl group, such as phthalimidomethylamine, followed by deprotection.

-

-

-

Purification of the Free Base:

-

Rationale: Purification is crucial to remove any unreacted starting materials, byproducts, and reagents.

-

Procedure:

-

The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

-

-

Formation of the Acetate Salt:

-

Rationale: Converting the free base to its acetate salt can improve its stability, solubility, and handling properties.

-

Procedure:

-

Dissolve the purified free base in a minimal amount of a suitable solvent.

-

Add an equimolar amount of glacial acetic acid.

-

The acetate salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

-

-

Potential Biological Activity and Mechanism of Action

The structural features of this compound suggest several potential avenues for biological activity. The triazine core is a known pharmacophore that can interact with various biological targets. The amino and aminomethyl groups provide opportunities for specific hydrogen bonding interactions with enzymes or receptors.

Hypothesized Signaling Pathway Interaction

Caption: Hypothesized interaction of the compound with a cellular signaling pathway.

Potential Mechanisms of Action:

-

Enzyme Inhibition: The triazinone scaffold is known to be present in various enzyme inhibitors. This compound could potentially target kinases, polymerases, or other enzymes involved in critical cellular processes.

-

Receptor Modulation: The molecule's functional groups may allow it to bind to and modulate the activity of specific cellular receptors, leading to downstream signaling events.

-

Intercalation with Nucleic Acids: The planar triazine ring and its substituents could potentially intercalate with DNA or RNA, disrupting their normal function and leading to cytotoxic effects, particularly relevant in an oncology context.

Proposed Experimental Protocols for Investigation

To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments is required. The following protocols provide a starting point for these investigations.

5.1. In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of the compound on a panel of cancer cell lines.

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the compound for 24, 48, and 72 hours.

-

Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

-

5.2. Kinase Inhibition Assay

-

Objective: To screen the compound for inhibitory activity against a panel of protein kinases.

-

Methodology:

-

Kinase Panel Selection: Choose a panel of kinases relevant to the suspected therapeutic area (e.g., oncology, inflammation).

-

Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) that measures the activity of the kinase in the presence of the compound.

-

Procedure:

-

Incubate the kinase, substrate, ATP, and varying concentrations of the compound in the assay buffer.

-

Initiate the reaction and allow it to proceed for the recommended time.

-

Stop the reaction and measure the signal according to the kit's instructions.

-

-

Data Analysis: Determine the IC50 value for each kinase to identify potential targets.

-

Conclusion and Future Directions

This compound is a compound of significant interest due to its novel structure and the established therapeutic potential of the 1,2,4-triazine scaffold. This guide has provided a foundational understanding of its properties, a proposed synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery programs. Future studies should focus on target identification and validation, in vivo efficacy studies in relevant animal models, and optimization of its structure to enhance potency and selectivity.

References

Navigating the Critical Choice in Early-Phase Development: A Comparative Analysis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Monohydrochloride and Acetate Salts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Salt Form as a Cornerstone of Pharmaceutical Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. The selection of an appropriate salt form is a critical, early-stage decision that can profoundly influence the developability, stability, and ultimate clinical success of a drug candidate.[1] More than half of all drugs on the market are administered as salts to enhance properties like solubility, dissolution rate, and stability.[1] This guide provides a comprehensive technical comparison of two common salt forms—monohydrochloride and acetate—of the novel heterocyclic compound 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a molecule of significant interest due to the established pharmacological potential of the triazine scaffold.[2]

This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will first explore the foundational properties of the parent molecule, followed by a detailed, head-to-head comparison of its monohydrochloride and acetate salts. This analysis will be grounded in both established chemical principles and field-proven insights, offering not just data, but the rationale behind the expected performance of each salt form. Subsequently, we will provide detailed, self-validating experimental protocols for the synthesis and characterization of these salts, empowering researchers to make informed decisions in their own development programs.

The Core Moiety: 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

The parent compound, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, is a nitrogen-rich heterocyclic molecule. The 1,2,4-triazine ring system is a well-established pharmacophore with a diverse range of biological activities. The presence of both amino and aminomethyl functional groups provides sites for protonation, making it an ideal candidate for salt formation to modulate its physicochemical properties.

dot graph "Parent_Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} . Figure 1: Structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

Comparative Physicochemical Properties: Monohydrochloride vs. Acetate Salt

The choice between a hydrochloride and an acetate salt is a common decision point in pharmaceutical development. Hydrochloride salts are frequently chosen for their ability to significantly enhance the solubility of basic compounds, while acetate salts can offer advantages in terms of biocompatibility and potentially lower hygroscopicity.[1][3]

| Property | 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Monohydrochloride | 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate | Rationale |

| CAS Number | 93206-04-3[4] | 1353100-80-7[5] | - |

| Molecular Formula | C₄H₈ClN₅O | C₆H₁₁N₅O₃ | The addition of HCl or acetic acid to the parent molecule. |

| Molecular Weight | 177.59 g/mol [4] | 201.18 g/mol [5] | Reflects the mass of the respective counter-ions. |

| Appearance | White to off-white crystalline solid | White to off-white powder | Salt formation often leads to a more defined crystalline structure.[3] |

| Melting Point | ~230 °C[4] | Expected to be lower than the hydrochloride salt | Acetate salts often have lower melting points than their hydrochloride counterparts. |

| Aqueous Solubility | ~50 g/L[4] | Expected to be high, but potentially lower than the hydrochloride | Hydrochloric acid is a stronger acid than acetic acid, leading to more complete protonation and generally higher aqueous solubility.[1] |

| Hygroscopicity | Expected to be moderate to high | Expected to be low to moderate | Hydrochloride salts have a higher propensity for water uptake compared to many organic acid salts.[6][7] |

| Chemical Stability | Generally good, but potential for degradation in the presence of moisture | Generally good, with the acetate counter-ion being less likely to contribute to degradation pathways compared to chloride.[3] | The presence of water can facilitate degradation, and the nature of the counter-ion can influence reactivity.[6] |

| Biocompatibility | Generally acceptable | Generally considered highly biocompatible | Acetate is a natural physiological substance. |

Experimental Protocols: Synthesis and Characterization

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of the monohydrochloride and acetate salts of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.

Synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Parent Molecule

A plausible synthetic route to the parent molecule can be adapted from known methods for synthesizing similar 1,2,4-triazin-5-one derivatives.[2][8][9][10][11]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} . Figure 2: General workflow for the synthesis of the parent molecule.

Protocol:

-

Step 1: Triazine Ring Formation. React an appropriate α-keto acid derivative with thiocarbohydrazide in a suitable solvent (e.g., water or ethanol) under reflux to form the 3-thioxo-1,2,4-triazin-5-one intermediate.

-

Step 2: Amination. Convert the 3-thioxo group to an amino group using an aminating agent, such as ammonia or a primary amine, under elevated temperature and pressure.

-

Step 3: Introduction of the Aminomethyl Group. This can be achieved through various methods, such as the reduction of a corresponding nitrile or the Gabriel synthesis starting from a halomethyl-triazinone intermediate.

-

Purification. The final product is purified by recrystallization from a suitable solvent system to yield the pure parent compound.

Salt Formation

Monohydrochloride Salt:

-

Dissolve the parent compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

-

Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Acetate Salt:

-

Dissolve the parent compound in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Add a stoichiometric amount of glacial acetic acid.

-

The acetate salt can be isolated by either precipitation upon cooling or by removal of the solvent under reduced pressure.

-

The resulting solid is then dried under vacuum.

Characterization Methods

dot graph "Characterization_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} . Figure 3: Workflow for the physicochemical characterization of the salt forms.

1. X-ray Powder Diffraction (XRPD)

-

Objective: To confirm the crystalline nature of the salts and to identify any potential polymorphic forms.

-

Methodology:

-

A small amount of the powdered salt is gently packed into a sample holder.

-

The sample is analyzed using an X-ray diffractometer with Cu Kα radiation.

-

Data is collected over a 2θ range of 2° to 40° with a step size of 0.02°.

-

The resulting diffraction pattern is analyzed for characteristic peaks that serve as a fingerprint for the crystalline form.

-

2. Thermal Analysis (TGA/DSC)

-

Objective: To determine the thermal stability, melting point, and presence of any solvates or hydrates.

-

Methodology:

-

Thermogravimetric Analysis (TGA): A small sample (5-10 mg) is heated in an open pan under a nitrogen atmosphere from ambient temperature to 300°C at a heating rate of 10°C/min. The weight loss as a function of temperature is recorded.

-

Differential Scanning Calorimetry (DSC): A small sample (2-5 mg) is hermetically sealed in an aluminum pan and heated from ambient temperature to 250°C at a heating rate of 10°C/min. The heat flow into or out of the sample is measured.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the salt forms and to quantify the parent compound.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

-

Injection Volume: 10 µL.

-

Quantification: Purity is determined by the area percentage of the main peak.

-

4. Hygroscopicity Assessment

-

Objective: To evaluate the tendency of the salts to absorb moisture from the atmosphere.

-

Methodology:

-

A known weight of the salt is placed in a controlled humidity chamber at various relative humidity (RH) levels (e.g., 25°C/60% RH and 40°C/75% RH).

-

The weight change is monitored over time until equilibrium is reached.

-

The percentage of water uptake is calculated.

-

5. Accelerated Stability Studies

-

Objective: To assess the chemical stability of the salts under stress conditions.

-

Methodology:

-

Samples of each salt are stored at elevated temperature and humidity (e.g., 40°C/75% RH) for a defined period (e.g., 1, 3, and 6 months).

-

At each time point, the samples are analyzed by HPLC for purity and the formation of any degradation products.

-

Changes in physical appearance and solid-state form (by XRPD) are also monitored.

-

Conclusion: A Data-Driven Approach to Salt Selection

The selection of an optimal salt form is a multi-faceted decision that requires a thorough understanding of the physicochemical properties of each candidate. For 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, the monohydrochloride salt is likely to offer superior aqueous solubility, which could be advantageous for formulations requiring rapid dissolution. However, this may come at the cost of increased hygroscopicity, potentially impacting long-term stability and handling during manufacturing.[6][7] Conversely, the acetate salt is anticipated to exhibit lower hygroscopicity and excellent biocompatibility, though its solubility may be somewhat lower than the hydrochloride.

Ultimately, the "best" salt form is context-dependent and will be dictated by the specific requirements of the intended dosage form and route of administration. The experimental protocols detailed in this guide provide a robust framework for generating the necessary comparative data to make an informed, data-driven decision. By systematically evaluating the properties of both the monohydrochloride and acetate salts, researchers can de-risk their development programs and select the salt form with the highest probability of success.

References

-

ChemBK. 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. Available from: [Link]

-

Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Available from: [Link]

- Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Jil-Jil, R., et al. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 8(8), 643-649.

- BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. BenchChem.

- Babu, N., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.

- CN102250030A - Method for preparing 4-amino-6-methyl-1,2,4-triazin-3-one.

- Abdel-Rahman, R. M. (2015). Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part.

- US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.

- S. Kumar, et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net.

-

SIELC Technologies. Separation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione on Newcrom R1 HPLC column. Available from: [Link]

- Synthesis of aminotriazinone 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Molbase.

- Agbo, C. P., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1636.

- Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.

- Siodłak, D., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6599.

- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1636.

- Synthesis of triazinone. PrepChem.com.

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. globethesis.com [globethesis.com]

- 7. jocpr.com [jocpr.com]

- 8. scispace.com [scispace.com]

- 9. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]

- 10. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 11. prepchem.com [prepchem.com]

Introduction: The Triazinone Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Aminomethyl Triazinone Compounds

The triazinone core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone for the development of novel therapeutic agents.[1][2] Symmetrical 1,3,5-triazine (s-triazine) derivatives, in particular, have garnered significant attention for their broad spectrum of biological activities.[2] By modifying the structure and introducing new substituents, chemists can craft compounds with potent and selective inhibitory activity against key biological processes, such as unregulated cell proliferation.[2] This guide focuses on aminomethyl-substituted triazinone compounds, exploring their significant anticancer and antiviral activities. We will delve into the molecular mechanisms underpinning these effects and provide a systematic, field-proven framework for their in vitro characterization, from initial screening to mechanistic elucidation.

Section 1: Unraveling the Anticancer Potential

Aminomethyl triazinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[3][4][5] Their efficacy often stems from a multi-pronged attack on cancer cell biology, primarily through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[2][6][7]

Core Mechanisms of Antitumor Action

The anticancer activity of triazinone derivatives is frequently linked to their ability to interfere with fundamental cellular processes required for tumor growth and survival.

-

Inhibition of Key Signaling Pathways: Many s-triazine compounds function as kinase inhibitors.[8] Kinases are critical enzymes that regulate cell proliferation, and their dysregulation is a hallmark of cancer. Specific pathways targeted by triazinone derivatives include the PI3K/mTOR pathway, which is central to cell growth and survival, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which drives proliferation in many cancers.[1][9][10][11] By blocking these kinases, the compounds can effectively halt the signals that tell cancer cells to grow and divide.

-

Induction of Apoptosis: Rather than simply pausing growth, many triazinone compounds actively induce apoptosis.[7] This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, and activating executioner caspases like caspase-3 and caspase-7.[4] Caspase activation is considered the point of no return, committing the cell to a pathway of self-destruction.[12]

-

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Triazinone derivatives can interrupt this process by causing cell cycle arrest, frequently at the G2/M phase checkpoint.[4][6] This prevents the cell from entering mitosis and dividing, thereby inhibiting tumor expansion. This effect can be a consequence of inhibiting enzymes like topoisomerase II, which is essential for resolving DNA tangles before cell division.[1][7]

Experimental Workflow for Characterizing a Novel Compound

A systematic, multi-phase approach is essential to comprehensively evaluate the anticancer potential of a new aminomethyl triazinone compound. This workflow ensures that resources are focused on the most promising candidates and provides a deep understanding of their mechanism of action.

}

Foundational In Vitro Protocols

The following protocols are fundamental for assessing the anticancer activity of novel compounds. The choice between assays (e.g., MTT vs. XTT) depends on specific experimental needs, such as throughput and the potential for chemical interference.[13][14]

Protocol 1: Cell Viability Assessment (XTT Assay)

The XTT assay is a robust method for quantifying cell viability by measuring the metabolic activity of living cells.[13] It is often preferred over the MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing handling errors and streamlining the workflow.[13][14]

-

Objective: To determine the concentration at which a compound reduces cancer cell viability by 50% (IC50).

-

Principle: Mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[13][15]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the aminomethyl triazinone compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

-

Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[13]

-

XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[13] The incubation time should be optimized based on the metabolic rate of the cell line.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background noise.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioners of the apoptotic pathway.[12] Its high sensitivity and simple "add-mix-measure" format make it ideal for screening.[17]

-

Objective: To determine if the compound induces apoptosis by measuring caspase-3/7 activity.

-

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[17]

-

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Plate cells in a white-walled 96-well plate and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a desired time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

-

Incubation: Mix the plate on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay) and express the results as a fold-change over the vehicle control.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing the distribution of cells throughout the different phases of the cell cycle.[18]

-

Objective: To determine if the compound causes cells to arrest at a specific phase of the cell cycle.

-

Principle: Propidium iodide is a fluorescent dye that intercalates with DNA in a stoichiometric manner.[19] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[18]

-

Step-by-Step Methodology:

-

Cell Culture & Treatment: Grow cells to ~60% confluency and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]

-

Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for weeks.[19]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[19]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its non-specific staining.[19]

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) and incubate at room temperature for 5-10 minutes, protected from light.[19]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (~617 nm). Record at least 10,000 events per sample.[19]

-

Data Analysis: Use cell cycle analysis software to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Illustrative Data Summary

The following table summarizes hypothetical but representative data for a promising aminomethyl triazinone compound ("Compound-TZ1"), demonstrating its potent and selective anticancer activity.

| Cell Line | Cancer Type | Compound-TZ1 IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Cancer | 1.5 ± 0.2 | 0.8 ± 0.1 |

| HCT-116 | Colon Cancer | 2.1 ± 0.3 | 0.5 ± 0.08 |

| A549 | Lung Cancer | 3.5 ± 0.4 | 1.2 ± 0.2 |

| MRC-5 | Normal Lung Fibroblast | > 50 | 2.5 ± 0.4 |

Section 2: Antiviral Activity

Beyond cancer, certain triazine derivatives have demonstrated significant potential as antiviral agents, particularly against DNA viruses.[20] For instance, analogues of cidofovir incorporating a triazine ring have shown broad-spectrum activity against herpesviruses, adenoviruses, and poxviruses.[20] Other studies have highlighted activity against viruses like Hepatitis A (HAV).[21]

Experimental Protocol for Antiviral Efficacy (Plaque Reduction Assay)

The plaque reduction assay is the definitive method for quantifying the efficacy of an antiviral compound.[22] It measures the ability of a drug to prevent a lytic virus from forming plaques, which are localized areas of cell death in a monolayer.[23]

-

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

-

Principle: In the presence of an effective antiviral, the number and size of plaques formed by viral infection and replication will be reduced. The reduction in plaque number is directly proportional to the antiviral activity of the compound.[22][24]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells) in 6-well or 12-well plates.[25]

-

Virus Dilution: Prepare serial dilutions of the virus stock to obtain a concentration that yields a countable number of plaques (typically 50-100 plaques per well).

-

Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.[23]

-

Compound Treatment & Overlay: During the adsorption period, prepare an overlay medium (e.g., containing 1% methylcellulose or agarose) with serial dilutions of the aminomethyl triazinone compound.

-

After adsorption, remove the virus inoculum and add the compound-containing overlay. This immobilizing layer ensures that new viral particles can only infect adjacent cells, leading to the formation of discrete plaques.[23]

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, remove the overlay. Fix the cells with a fixative (e.g., 10% formalin) and then stain with a dye such as crystal violet.[22] Viable cells will stain purple, while the areas of cell death (plaques) will remain clear.[22]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

-

}

Section 3: Early Assessment of Drug-like Properties (ADME-Tox)

For any biologically active compound to become a viable drug, it must possess favorable pharmacokinetic properties. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles are major causes of drug candidate failure.[26][27] Therefore, profiling these properties at an early stage of discovery is critical to mitigate risk and focus resources on compounds with the highest chance of success.[28][29]

-

Absorption: Can the drug be absorbed into the bloodstream? In vitro assays like the Caco-2 permeability assay simulate the human intestinal barrier to predict oral absorption.[30]

-

Distribution: Where does the drug go in the body? Plasma protein binding assays are important, as only the unbound fraction of a drug is typically active.

-

Metabolism: How is the drug broken down? Incubating the compound with liver microsomes can identify potential metabolic liabilities and predict how quickly the drug will be cleared from the body.

-

Excretion: How is the drug eliminated? This is often studied in later preclinical stages.

-

Toxicity: Does the drug have off-target toxic effects? Assays for cytotoxicity in normal cell lines, cardiotoxicity (hERG assay), and genotoxicity (Ames assay) are standard early screens.[28][30]

Integrating these in vitro and in silico ADME-Tox assays early in the discovery pipeline allows for the selection and optimization of aminomethyl triazinone derivatives that are not only potent but also possess the properties required to be safe and effective medicines.[26][28]

Conclusion

Aminomethyl triazinone compounds represent a versatile and potent class of molecules with significant, demonstrable biological activity. Their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest, driven by the inhibition of key oncogenic pathways. Furthermore, specific derivatives show promise as broad-spectrum antiviral agents. The systematic application of the in vitro assays detailed in this guide—from initial cytotoxicity screening to mechanistic studies and early ADME-Tox profiling—provides a robust framework for researchers to identify and characterize lead candidates, paving the way for the development of next-generation therapeutics based on this powerful chemical scaffold.

References

- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.

- National Institutes of Health (NIH). Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. NIH.

- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.

- Biotech Spain. XTT Assays vs MTT. Biotech Spain.

- Promega Corporation. Apoptosis Assays. Promega Corporation.

- Wikipedia. Cell cycle analysis. Wikipedia.

- National Institutes of Health (NIH). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. NIH.

- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.

- R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.

- Wikipedia. MTT assay. Wikipedia.

- Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific.

- Sci-Hub. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Sci-Hub.

- ResearchGate. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. ResearchGate.

- PubMed. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed.

- Promega Corporation. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays. Promega Corporation.

- Benchchem. In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.

- Promega Corporation. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Promega Corporation.

- PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.

- ResearchGate. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives | Request PDF. ResearchGate.

- National Institutes of Health (NIH). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. NIH.

- New Anticancer Agents: In Vitro and In Vivo Evaluation.

- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.

- Benchchem. Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. Benchchem.

- National Institutes of Health (NIH). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.

-

Frontiers. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][15]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. Available at: .

- Creative Biogene. Viral Titering-Plaque Assay Protocol. Creative Biogene.

- PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.

- ResearchGate. Triazine derivatives with different anticancer activity mechanisms. ResearchGate.

- IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.

- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog.

- PubMed. Synthesis and antiviral evaluation of novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their sugars, 1,2,4-triazoles, tetrazoles and pyrazolyl derivatives. PubMed.

- Biocompare. ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Biocompare.

- BIO-PROTOCOL. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. BIO-PROTOCOL.

- Bohrium. Triazine based chemical entities for anticancer activity. Bohrium.

- MDPI. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI.

- PubMed. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed.

- Semantic Scholar. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Semantic Scholar.

- Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2.

- National Institutes of Health (NIH). Recent Advances in the Biological Activity of s-Triazine Core Compounds. NIH.

- Cell Guidance Systems. A beginners guide to ADME Tox. Cell Guidance Systems.

- ResearchGate. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF. ResearchGate.

- Promega Corporation. Caspase-Glo® 3/7 Assay System. Promega Corporation.

- PubMed. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. PubMed.

- Biocompare.com. RealTime-Glo Annexin V Apoptosis Assay JA1001 from Promega. Biocompare.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.ru [sci-hub.ru]